

Application Notes: Azido-PEG15-t-butyl Ester for Click Chemistry

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Compound of Interest

Compound Name: Azido-PEG15-t-butyl ester

Cat. No.: B8106246

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG15-t-butyl ester is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This linker features a terminal azide group for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) – a cornerstone of "click chemistry" – and a t-butyl ester group that serves as a protected carboxylic acid. The polyethylene glycol (PEG) spacer, consisting of 15 ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate. The t-butyl ester can be selectively cleaved under acidic conditions to reveal a terminal carboxylic acid, which can then be used for further functionalization.

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild, often aqueous conditions.^{[1][2][3][4][5]} This makes it an ideal tool for covalently linking molecules in complex biological environments.^[2] The PEG linker itself offers several advantages, including increased water solubility, reduced immunogenicity, and improved in vivo stability of the conjugated molecule.^{[6][7][8][9][10]}

Applications

The unique structure of **Azido-PEG15-t-butyl ester** makes it a versatile tool for a range of applications in research and drug development:

- **Antibody-Drug Conjugates (ADCs):** The PEG linker can be used to attach cytotoxic drugs to monoclonal antibodies, improving the solubility and stability of the ADC.^{[7][9][10]} The terminal carboxylic acid (after deprotection) can be used to conjugate to the antibody, while the azide can be clicked onto an alkyne-modified drug.
- **PROTACs:** This linker is suitable for connecting a target-binding ligand and an E3 ligase ligand in a PROTAC molecule.^{[11][12]} The length of the PEG chain can be critical for optimal ternary complex formation and target degradation.
- **Peptide and Oligonucleotide Modification:** Peptides and oligonucleotides can be functionalized with this linker to improve their therapeutic properties, such as circulation half-life and bioavailability.^[9]
- **Surface Modification and Nanoparticle Functionalization:** The azide group can be used to attach biomolecules to alkyne-functionalized surfaces or nanoparticles, facilitating the development of targeted drug delivery systems and diagnostic tools.^{[6][9]}

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of **Azido-PEG15-t-butyl ester** to an alkyne-containing molecule.

Materials:

- **Azido-PEG15-t-butyl ester**
- Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

- Solvent (e.g., deionized water, DMSO, t-BuOH/water mixture)
- Phosphate-buffered saline (PBS)

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **Azido-PEG15-t-butyl ester** in DMSO or water.
 - Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a 100 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
 - Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-functionalized molecule and **Azido-PEG15-t-butyl ester** in the desired molar ratio (typically 1:1.5 to 1:3).
 - Add the THPTA or TBTA ligand to the reaction mixture.
 - Add the CuSO₄ solution.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Reaction Conditions:
 - Vortex the mixture gently to ensure homogeneity.
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be allowed to proceed overnight if necessary.
 - Protect the reaction from light, especially if using fluorescently labeled molecules.

- Purification:
 - The purification method will depend on the nature of the conjugate.
 - For proteins and large biomolecules, the product can be purified by size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
 - For small molecules, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to yield a free carboxylic acid.

Materials:

- Purified Azido-PEG15-conjugate with t-butyl ester
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Nitrogen or argon gas
- DCM/TFA cleavage solution (e.g., 50% TFA in DCM, v/v).

Procedure:

- Reaction Setup:
 - Dissolve the purified t-butyl ester-protected conjugate in the DCM/TFA cleavage solution.
 - The reaction is typically carried out at room temperature.
- Reaction and Work-up:
 - Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.

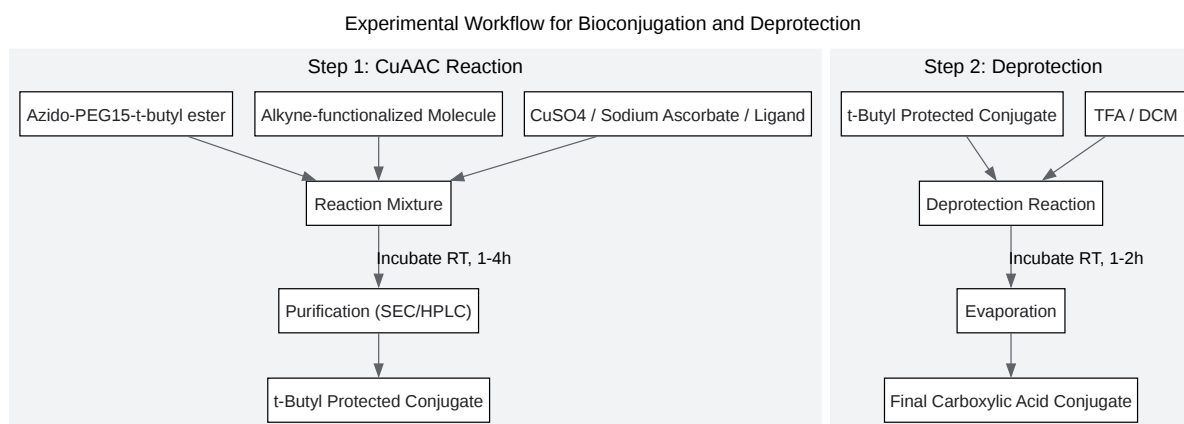
- Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
- The resulting deprotected conjugate can be used directly for the next step or purified further if necessary. The deprotection of the t-butyl group with TFA results in the formation of a t-butyl cation, which is subsequently deprotonated to form isobutylene gas.[\[13\]](#)

Quantitative Data

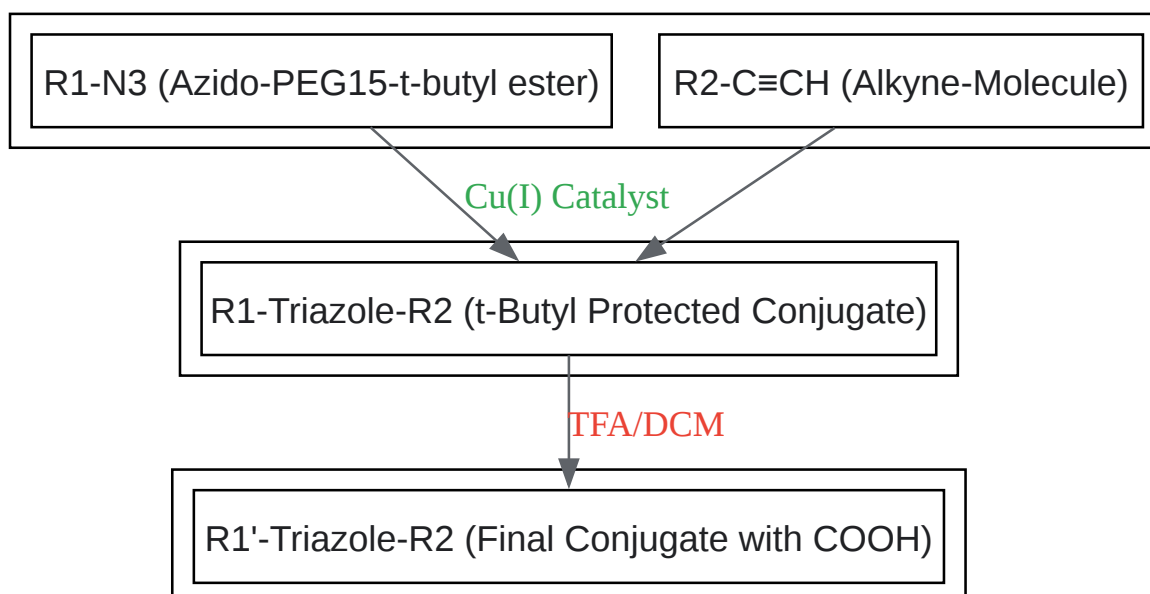
The following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction with PEGylated azides. Note that specific yields may vary depending on the substrates and reaction conditions.

Parameter	Value/Range	Reference
Reactants	Azido-PEG-linker, Alkyne-biomolecule	
Molar Ratio (Azide:Alkyne)	1.5:1 to 3:1	
Catalyst System	CuSO ₄ , Sodium Ascorbate, THPTA/TBTA	[14]
Solvent	Aqueous buffer (PBS), DMSO/water, tBuOH/water	[14]
Reaction Time	1 - 4 hours	[15]
Temperature	Room Temperature	[15]
Typical Yield	>90%	[15]
Purity (Post-Purification)	>95%	

Visualizations



CuAAC Reaction and Deprotection Pathway



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